molecular formula C22H21NO6 B258598 methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B258598
M. Wt: 395.4 g/mol
InChI Key: JDACAXRPSCLJLQ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Methyl 3-(4-formyl-2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and it is a derivative of the natural product curcumin.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in animal models of inflammation. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of assays and experiments due to its multiple potential applications. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the study of Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is the development of more potent and selective derivatives of this compound for use as drug candidates in various diseases. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer properties of this compound. Additionally, the potential use of this compound as a tool for the study of various signaling pathways and cellular processes should be explored.

Synthesis Methods

The synthesis of Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2-hydroxy-3-methoxybenzaldehyde and 3-methoxyacetophenone with methyl acetoacetate in the presence of a basic catalyst. The resulting product is then treated with hydrazine hydrate to form the pyrrole ring, and the carboxylic acid group is esterified with methanol to produce the final compound.

Scientific Research Applications

Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

Product Name

methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H21NO6/c1-13-19(22(26)29-4)17(11-14-7-5-10-18(28-3)20(14)24)21(25)23(13)15-8-6-9-16(12-15)27-2/h5-12,24H,1-4H3/b17-11-

InChI Key

JDACAXRPSCLJLQ-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=C(C(=CC=C2)OC)O)/C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

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